molecular formula C16H15Cl2N3O3S B2718707 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide CAS No. 1022591-04-3

1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

Cat. No.: B2718707
CAS No.: 1022591-04-3
M. Wt: 400.27
InChI Key: JUPKXSBMZOGINY-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide typically involves the reaction of 2,3-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of a suitable condensing agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study these activities to develop new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-phenylthiosemicarbazide
  • 1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide

Uniqueness

1-(2-(2,3-Dichlorophenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c1-23-11-7-5-10(6-8-11)19-16(25)21-20-14(22)9-24-13-4-2-3-12(17)15(13)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPKXSBMZOGINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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